molecular formula C10H15NO B13143098 (4-(Dimethylamino)-3-methylphenyl)methanol CAS No. 773871-29-7

(4-(Dimethylamino)-3-methylphenyl)methanol

Cat. No.: B13143098
CAS No.: 773871-29-7
M. Wt: 165.23 g/mol
InChI Key: MJQZSKWWEXLQEK-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)-3-methylphenyl)methanol is an organic compound with a molecular formula of C10H15NO. This compound features a dimethylamino group and a methyl group attached to a phenyl ring, with a methanol group at the para position relative to the dimethylamino group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)-3-methylphenyl)methanol typically involves the reaction of 4-(Dimethylamino)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (4-(Dimethylamino)-3-methylphenyl)methanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form (4-(Dimethylamino)-3-methylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (4-(Dimethylamino)-3-methylphenyl)chloromethane.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: (4-(Dimethylamino)-3-methylphenyl)methanone

    Reduction: (4-(Dimethylamino)-3-methylphenyl)methane

    Substitution: (4-(Dimethylamino)-3-methylphenyl)chloromethane

Scientific Research Applications

(4-(Dimethylamino)-3-methylphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst in organic synthesis.

    Dimethylaniline: An aromatic amine with a dimethylamino group, used as an intermediate in the production of dyes and other chemicals.

    Dimethylethanolamine: A bifunctional compound with both a tertiary amine and primary alcohol group, used in skin care products and as a nootropic.

Uniqueness

(4-(Dimethylamino)-3-methylphenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

773871-29-7

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[4-(dimethylamino)-3-methylphenyl]methanol

InChI

InChI=1S/C10H15NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-6,12H,7H2,1-3H3

InChI Key

MJQZSKWWEXLQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CO)N(C)C

Origin of Product

United States

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